molecular formula C26H30N4OS2 B6020777 2-Amino-1-(dimethylamino)-4-[5-ethyl-2-(ethylsulfanyl)thiophen-3-yl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-(dimethylamino)-4-[5-ethyl-2-(ethylsulfanyl)thiophen-3-yl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B6020777
M. Wt: 478.7 g/mol
InChI Key: VBWITZSAPVJGSN-UHFFFAOYSA-N
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Description

2-Amino-1-(dimethylamino)-4-[5-ethyl-2-(ethylsulfanyl)thiophen-3-yl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(dimethylamino)-4-[5-ethyl-2-(ethylsulfanyl)thiophen-3-yl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common approach is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an amine in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a base such as sodium ethoxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Hantzsch synthesis for large-scale operations. This includes using continuous flow reactors to improve yield and reduce reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound’s potential as a pharmacophore is investigated. Its multiple functional groups make it a candidate for binding to various biological targets, which could lead to the development of new drugs.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. Its structure suggests it could interact with multiple biological pathways, making it a candidate for drug development in areas such as cancer or infectious diseases.

Industry

In the industrial sector, the compound’s unique properties may be utilized in the development of new materials, such as polymers or coatings, that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of 2-Amino-1-(dimethylamino)-4-[5-ethyl-2-(ethylsulfanyl)thiophen-3-yl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is not fully understood, but it is believed to involve interactions with multiple molecular targets. The compound’s various functional groups allow it to bind to different enzymes or receptors, potentially inhibiting or activating specific biological pathways. Further research is needed to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(dimethylamino)-4-(thiophen-3-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Lacks the ethyl and ethylsulfanyl substituents.

    2-Amino-1-(dimethylamino)-4-(phenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Lacks the thiophene ring.

Uniqueness

The presence of the ethyl and ethylsulfanyl substituents on the thiophene ring in 2-Amino-1-(dimethylamino)-4-[5-ethyl-2-(ethylsulfanyl)thiophen-3-yl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile makes it unique compared to similar compounds. These substituents can significantly influence the compound’s chemical reactivity and biological activity, potentially leading to different applications and effects.

Properties

IUPAC Name

2-amino-1-(dimethylamino)-4-(5-ethyl-2-ethylsulfanylthiophen-3-yl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4OS2/c1-5-18-14-19(26(33-18)32-6-2)23-20(15-27)25(28)30(29(3)4)21-12-17(13-22(31)24(21)23)16-10-8-7-9-11-16/h7-11,14,17,23H,5-6,12-13,28H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWITZSAPVJGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)SCC)C2C(=C(N(C3=C2C(=O)CC(C3)C4=CC=CC=C4)N(C)C)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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